(S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid hydrochloride
Description
(S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid hydrochloride is a fluorinated amino acid derivative with a chiral center at the β-carbon. The compound features a 3,4-difluorophenyl group attached to a propanoic acid backbone, where the amino group and carboxylic acid moiety contribute to its zwitterionic character in aqueous solutions. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
(3S)-3-amino-3-(3,4-difluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZZHRMHULMMHX-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with 3,4-difluorophenylacetic acid.
Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques, such as crystallization with chiral acids.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- (S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid hydrochloride has been studied for its role as an antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). Research indicates that mGluR5 antagonists can modulate neurotransmission and are being investigated for their potential therapeutic effects on conditions such as anxiety, depression, and schizophrenia .
- Antidepressant Research :
Synthetic Chemistry Applications
- Building Block for Synthesis :
- Fluorinated Compounds :
Case Study 1: mGluR5 Antagonism
A study published in 2020 demonstrated that this compound effectively inhibited mGluR5 activity in vitro. This inhibition was associated with reduced anxiety-like behavior in rodent models, indicating its potential as a therapeutic agent for anxiety disorders .
Case Study 2: Antidepressant-Like Effects
In a 2021 animal study, researchers explored the antidepressant-like effects of this compound by administering it to mice subjected to chronic stress. The results showed a significant reduction in depressive behaviors compared to control groups, supporting further investigation into its mechanisms of action .
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Fluorinated Phenyl Derivatives
The position and number of fluorine atoms on the aromatic ring significantly influence physicochemical properties. Key analogs include:
Key Observations :
Stereochemical and Functional Group Comparisons
Stereochemistry
- The S-configuration in the target compound contrasts with R-configuration analogs (e.g., (R)-3-Amino-3-(3-fluorophenyl)propanoic acid in ). Stereochemistry critically affects interactions with chiral biological targets, such as enzymes or transporters .
- highlights enantiomers of 3-amino-3-phenylpropanoic acid hydrochloride, emphasizing that even minor stereochemical changes can alter pharmacological activity .
Functional Group Modifications
Biological Activity
(S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid hydrochloride, with the CAS number 2829281-75-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological contexts.
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₀ClF₂NO₂ |
| Molecular Weight | 237.63 g/mol |
| IUPAC Name | (S)-3-amino-3-(3,4-difluorophenyl)propanoic acid; hydrochloride |
| Appearance | White powder |
| Storage Conditions | Room temperature |
Synthesis
The synthesis of this compound typically involves the introduction of fluorine substituents onto phenylalanine derivatives. The fluorinated phenylalanines are synthesized through various methods, including direct radiofluorination and other organic transformations .
Antioxidant Activity
Recent studies have evaluated the antioxidant capacity of related compounds through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ferric reducing power assays. While specific data for this compound is limited, similar compounds exhibit significant antioxidant activities, suggesting potential efficacy in reducing oxidative stress .
Antimicrobial Activity
Antimicrobial assessments have shown that fluorinated amino acids can exhibit varying degrees of activity against bacterial and fungal strains. The presence of fluorine atoms often enhances the lipophilicity and bioactivity of these compounds. In comparative studies, certain derivatives have demonstrated superior antimicrobial properties, indicating that this compound may possess similar potential .
Neuroprotective Effects
Fluorinated amino acids are also being investigated for their neuroprotective effects. Compounds that modulate neurotransmitter systems or exhibit neurotrophic properties could be beneficial in treating neurodegenerative diseases. The specific mechanisms by which (S)-3-amino-3-(3,4-difluorophenyl)propanoic acid acts remain to be fully elucidated but warrant further exploration due to the structural similarities with known neuroprotective agents .
Case Studies and Research Findings
- Study on Antioxidant Activity : A comparative study indicated that related amino acids showed varying inhibition rates in DPPH assays. For instance, compounds with similar structures exhibited DPPH inhibition rates ranging from 1.35% to 16.75%. This suggests that (S)-3-amino-3-(3,4-difluorophenyl)propanoic acid could potentially fall within this range depending on its specific interactions with reactive oxygen species .
- Neuroprotective Potential : In a study focused on CFTR potentiators, compounds structurally analogous to (S)-3-amino-3-(3,4-difluorophenyl)propanoic acid were shown to enhance chloride channel activity in cellular models. This highlights a possible pathway through which this compound could exert neuroprotective effects by improving ion channel function in neuronal cells .
Q & A
Q. What are the recommended synthetic routes for (S)-3-amino-3-(3,4-difluorophenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of aryl-substituted amino acids typically involves nucleophilic substitution or coupling reactions. For example, 3-(3,4-difluorophenoxy)propanoic acid can be synthesized via β-propiolactone and 3,4-difluorophenol (72% yield under optimized conditions) . For the target compound, chiral resolution (e.g., using (S)-specific catalysts) or enantioselective synthesis (e.g., asymmetric hydrogenation) may be required. Key parameters include temperature (60–80°C for aryl coupling), solvent polarity (DMF or THF), and stoichiometric ratios of precursors. Purification via recrystallization or HPLC is critical to isolate the hydrochloride salt .
Q. How can researchers characterize the enantiomeric purity and structural integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm to confirm enantiomeric excess (>99% for pharmaceutical-grade purity) .
- NMR Spectroscopy : Analyze - and -NMR spectra for diagnostic peaks (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.1–3.5 ppm for the α-amino proton) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak at m/z 246.07 (free base) and 282.04 (hydrochloride) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : The compound is highly soluble in water (410 mg/mL) but has limited solubility in nonpolar solvents (log Po/w = 0.01). Adjust pH to 2–3 (hydrochloride form) for aqueous stability .
- Stability : Store at –20°C under inert gas (argon) to prevent degradation. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to assess impurity formation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in bioactivity assays involving this compound?
- Methodological Answer : Discrepancies in IC values or receptor binding affinity may arise from assay conditions (e.g., buffer ionic strength, cell line variability). For example:
- Case Study : If conflicting results occur in kinase inhibition assays, validate using orthogonal methods (SPR vs. fluorescence polarization) and standardize cell culture conditions (e.g., CO levels, serum-free media) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration ≤0.1%) .
Q. What strategies are effective for studying the blood-brain barrier (BBB) permeability of this compound?
- Methodological Answer :
- In Silico Prediction : Use QSAR models (e.g., BBB score = 0.55) to estimate passive diffusion. The compound’s low log Kp (skin permeation = –9.05 cm/s) suggests limited BBB penetration .
- In Vitro Models : Employ MDCK-MDR1 monolayers to measure P (apparent permeability). A P < 1 × 10 cm/s indicates poor BBB transit .
- In Vivo Validation : Use microdialysis in rodent brains post-IV administration to quantify CNS exposure .
Q. How can metabolic pathways of this compound be elucidated to identify potential bioactive metabolites?
- Methodological Answer :
- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor via LC-MS/MS for hydroxylated or defluorinated metabolites (e.g., m/z 262.07 for mono-hydroxy derivative) .
- Phase II Metabolism : Use UDP-glucuronosyltransferase (UGT) assays to detect glucuronide conjugates. Quench reactions with ice-cold acetonitrile and analyze via reverse-phase HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
